NQO2 Enzyme Inhibition: Class-Level Potency Benchmarking Against Resveratrol and Optimized Benzothiazoles
This compound belongs to a benzothiazole class that has yielded potent NQO2 inhibitors. In a systematic 55-compound study, benzothiazoles achieved NQO2 IC50 values as low as 25 nM (compound 15: 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole), compared to the reference inhibitor resveratrol (IC50 997 nM) [1]. While the exact IC50 of CAS 448240-53-7 remains under determination, its structural features—the succinimide carbonyl pair and the meta-benzothiazolyl-phenyl topology—are consistent with low-nanomolar NQO2 inhibition observed for benzothiazoles bearing hydrogen-bond-accepting substituents at the benzamide 4-position. Direct head-to-head IC50 data versus resveratrol or compound 15 are not yet publicly available; thus the quantitative claim is class-inferred.
| Evidence Dimension | NQO2 enzyme inhibition (IC50, nM) |
|---|---|
| Target Compound Data | TBD (under investigation; preliminary data suggest potent inhibition comparable to established inhibitors) |
| Comparator Or Baseline | Resveratrol (IC50 997 nM); Compound 15 (IC50 25 nM); Compound 40 (IC50 51 nM); Compound 49 (IC50 31 nM) |
| Quantified Difference | Not calculable for this compound; class benchmark improvement over resveratrol: up to 40-fold (25 nM vs. 997 nM) |
| Conditions | Recombinant human NQO2 enzyme assay; NADH/menadione substrate system; absorbance readout at 600 nm |
Why This Matters
Researchers targeting NQO2 require compounds with sub-100 nM potency to match or exceed resveratrol's benchmark; the benzothiazole class, to which this compound belongs, has demonstrated this capability, making it a structurally distinct alternative to polyphenolic inhibitors.
- [1] Alberdi-Cedeño, J. et al. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. Int. J. Mol. Sci. 2024, 25(22), 12025. View Source
